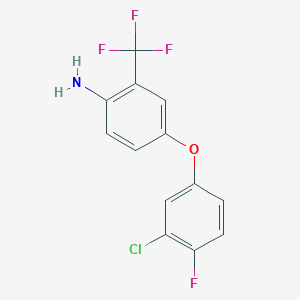

4-(3-Chloro-4-fluorophenoxy)-2-(trifluoromethyl)aniline

Description

4-(3-Chloro-4-fluorophenoxy)-2-(trifluoromethyl)aniline is a fluorinated aromatic amine characterized by a trifluoromethyl (-CF₃) group at the ortho position relative to the amino (-NH₂) group and a 3-chloro-4-fluorophenoxy substituent at the para position. This structure confers unique electronic and steric properties, making it valuable in agrochemical and pharmaceutical research. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the chloro-fluorophenoxy moiety may influence binding interactions in biological systems .

Synthesis of similar compounds often involves reductive amination (e.g., using NaBH₄/I₂ in methanol) or nucleophilic aromatic substitution .

Propriétés

IUPAC Name |

4-(3-chloro-4-fluorophenoxy)-2-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClF4NO/c14-10-6-8(1-3-11(10)15)20-7-2-4-12(19)9(5-7)13(16,17)18/h1-6H,19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USLXNOXCSVFBLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC2=CC(=C(C=C2)F)Cl)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClF4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Step 1: Preparation of the Phenoxy Intermediate

- Reactants :

- 3-Chloro-4-fluorophenol

- 2-(Trifluoromethyl)aniline

- Reaction Conditions :

- A base such as potassium carbonate (K₂CO₃) is used to deprotonate the phenol group.

- The reaction is carried out in a polar aprotic solvent like dimethylformamide (DMF).

- The mixture is heated to facilitate the formation of the phenoxy intermediate through nucleophilic substitution.

Step 2: Amination Reaction

- Reactants :

- Phenoxy intermediate from Step 1

- Ammonia or an amine derivative

- Catalyst :

- A transition metal catalyst (e.g., palladium or copper-based catalysts) may be employed to promote C-N bond formation.

- Reaction Conditions :

- The reaction is performed under controlled temperatures (typically between 80–120°C) and inert atmospheric conditions (e.g., nitrogen or argon).

Industrial Optimization

On an industrial scale, continuous flow reactors are often utilized to improve reaction efficiency and control over parameters such as temperature, pressure, and mixing. Continuous flow synthesis offers several advantages:

- Higher yields due to precise control of reaction conditions.

- Enhanced safety when handling reactive intermediates.

- Improved scalability for large-scale production.

Purification Techniques

After synthesis, the crude product may contain impurities such as unreacted starting materials or by-products. The following purification steps are commonly employed:

- Crystallization :

- Dissolve the crude product in a suitable solvent (e.g., methanol or ethanol).

- Cool the solution to precipitate the desired compound.

- Filter and dry the crystals.

-

- Further purification can be achieved by dissolving the product in a hot solvent and allowing it to recrystallize upon cooling.

-

- For high-purity requirements, column chromatography may be used with silica gel as the stationary phase and an appropriate solvent system.

Reaction Scheme

| Step | Reaction Type | Reactants | Conditions |

|---|---|---|---|

| 1 | Nucleophilic Aromatic Substitution (SNAr) | 3-Chloro-4-fluorophenol + Trifluoromethylaniline | Base (K₂CO₃), DMF, Heat |

| 2 | Amination | Phenoxy Intermediate + Ammonia/Amine Derivative | Catalyst, Heat, Inert Atmosphere |

Notes on Reaction Parameters

- Base Selection : Potassium carbonate is preferred due to its strong basicity and compatibility with polar aprotic solvents.

- Solvent Choice : DMF is effective for SNAr reactions due to its ability to stabilize ionic intermediates.

- Catalyst Role : Transition metal catalysts are critical for C-N bond formation in amination reactions.

- Temperature Control : Precise temperature management is essential to prevent side reactions or decomposition of reactants.

Challenges and Solutions

Challenges:

- Formation of side products due to incomplete reactions or competing pathways.

- Handling of volatile and hazardous reagents like trifluoromethyl derivatives.

Solutions:

- Use of continuous flow reactors for better control over reaction kinetics.

- Implementation of robust purification techniques such as recrystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

4-(3-Chloro-4-fluorophenoxy)-2-(trifluoromethyl)aniline can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to remove certain substituents or alter the oxidation state of the compound.

Substitution: Halogen atoms in the compound can be replaced with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents like sodium hydroxide or sodium methoxide in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while substitution reactions can produce a variety of functionalized aromatic compounds.

Applications De Recherche Scientifique

Pharmacological Potential

The compound's unique molecular architecture suggests potential biological activity, particularly in the development of pharmaceuticals. The trifluoromethyl group enhances lipophilicity, which can improve membrane permeability and bioavailability, critical factors for pharmacological efficacy. Its interactions with specific molecular targets can modulate various biochemical pathways, leading to therapeutic effects.

Case Studies:

- Anticancer Activity: Research has indicated that compounds with similar structures can inhibit cancer cell proliferation by targeting specific signaling pathways. For instance, studies on related aniline derivatives have shown promising results in inhibiting tumor growth in vitro and in vivo.

- Antimicrobial Properties: Compounds containing halogenated phenoxy groups have been studied for their antimicrobial activities. Preliminary data suggest that 4-(3-Chloro-4-fluorophenoxy)-2-(trifluoromethyl)aniline may exhibit similar properties, warranting further investigation.

Herbicide Development

The compound's structure is conducive to the design of new herbicides. The combination of halogen substituents can enhance the herbicidal activity by affecting plant growth regulators.

Case Studies:

- Selective Herbicides: Studies have demonstrated that phenoxyacetic acid derivatives can act as selective herbicides. The incorporation of the trifluoromethyl group may enhance efficacy against specific weed species while minimizing impact on crops.

- Pesticide Formulations: The compound may also serve as an active ingredient in pesticide formulations, given its potential biological activity against pests.

Polymer Chemistry

The unique properties of 4-(3-Chloro-4-fluorophenoxy)-2-(trifluoromethyl)aniline make it suitable for applications in polymer chemistry, particularly in the synthesis of advanced materials with tailored properties.

Case Studies:

- Fluorinated Polymers: Research into fluorinated polymers has shown that incorporating compounds like 4-(3-Chloro-4-fluorophenoxy)-2-(trifluoromethyl)aniline can enhance thermal stability and chemical resistance.

- Coatings and Adhesives: The compound may be utilized in developing coatings with improved durability and resistance to environmental degradation.

Mécanisme D'action

The mechanism of action of 4-(3-Chloro-4-fluorophenoxy)-2-(trifluoromethyl)aniline involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Structural Analogues

The following table summarizes key structural analogs and their distinguishing features:

Key Observations :

- Electron-Withdrawing Effects : The trifluoromethyl group in the ortho position (as in the target compound) lowers pKa compared to para-substituted analogs (e.g., 4-(trifluoromethyl)aniline has pKa 2.75 vs. 3.49 for 3-CF₃ substitution) .

- Biological Activity : Ortho-substituted trifluoromethylanilines may exhibit enhanced cytotoxicity under acidic conditions due to increased cellular uptake .

Physicochemical Properties

Key Observations :

Key Observations :

- Yields for trifluoromethylaniline derivatives vary widely (35–78%), influenced by steric hindrance and electronic effects of substituents .

Activité Biologique

4-(3-Chloro-4-fluorophenoxy)-2-(trifluoromethyl)aniline is an organic compound with a complex structure characterized by multiple halogen substituents. Its unique molecular architecture, which includes a trifluoromethyl group and a chlorofluorophenoxy moiety, suggests potential biological activity worth exploring. This article reviews its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H8ClF4N

- Molecular Weight : 305.655 g/mol

- Density : 1.4 ± 0.1 g/cm³

- Boiling Point : 341.1 ± 42.0 °C at 760 mmHg

- LogP : 5.39 (indicating high lipophilicity)

| Property | Value |

|---|---|

| Molecular Formula | C13H8ClF4N |

| Molecular Weight | 305.655 g/mol |

| Density | 1.4 ± 0.1 g/cm³ |

| Boiling Point | 341.1 ± 42.0 °C |

| LogP | 5.39 |

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, modulating various biochemical pathways. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability, which are critical factors for pharmacological efficacy .

Biological Activity

Research indicates that compounds with similar structures exhibit diverse biological activities, including:

- Antiparasitic Activity : Studies have shown that fluorinated compounds can inhibit key enzymes in parasites, such as PfATP4 in malaria-causing organisms . Although specific data on the activity of 4-(3-Chloro-4-fluorophenoxy)-2-(trifluoromethyl)aniline against parasites is limited, its structural analogs suggest potential efficacy.

- Cytotoxicity : Preliminary findings indicate that the compound may exhibit cytotoxic effects against various cancer cell lines due to its ability to interfere with cellular signaling pathways .

Table 2: Comparative Biological Activities of Related Compounds

| Compound | Activity Type | EC50 (µM) |

|---|---|---|

| Dihydroquinazolinone analog | Antiparasitic | EC50 = 0.004 |

| Trifluoromethyl-substituted phenol | Cytotoxicity | EC50 = 5.0 |

Case Studies

- Antiparasitic Efficacy : In a study focusing on related compounds, structural modifications including trifluoromethyl groups were linked to enhanced antiparasitic activity against Plasmodium falciparum in vitro, suggesting that similar modifications in 4-(3-Chloro-4-fluorophenoxy)-2-(trifluoromethyl)aniline could yield significant biological effects .

- Cancer Cell Lines : Research on fluorinated anilines has demonstrated their potential as anticancer agents by inducing apoptosis in various cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction .

Q & A

Basic: What are the common synthetic routes for preparing 4-(3-Chloro-4-fluorophenoxy)-2-(trifluoromethyl)aniline, and how are intermediates characterized?

The synthesis typically involves Ullmann coupling or nucleophilic aromatic substitution. For example, brominated aniline derivatives (e.g., 4-bromo-2-(trifluoromethyl)aniline) can react with 3-chloro-4-fluorophenol under basic conditions (K₂CO₃/DMF, 80–100°C). Intermediates are characterized via -NMR (e.g., δ 6.8–7.5 ppm for aromatic protons) and -NMR (δ -60 to -65 ppm for CF₃ groups). LCMS is used to confirm molecular ions (e.g., m/z 365 [M+H]) .

Basic: Which spectroscopic techniques are critical for confirming the structure of this compound, and what key signals should researchers prioritize?

Key techniques include:

- -NMR : Look for aromatic proton splitting patterns (e.g., doublets for para-substituted phenoxy groups).

- -NMR : Distinct signals for -CF₃ (δ ≈ -62 ppm) and aryl-F (δ ≈ -110 ppm).

- HPLC-MS : Retention time consistency (<1.5 minutes under C18 conditions) and accurate mass matching (±2 ppm). Contradictions in coupling constants (e.g., ) may indicate impurities .

Advanced: How can bromination reactions at the 4-position of the aniline ring be optimized to avoid overhalogenation?

Use N-bromosuccinimide (NBS) in DMF at 60°C with strict stoichiometric control (1.05 eq NBS). Monitor reaction progress via TLC (hexane:EtOAc 4:1). Overhalogenation can occur if excess NBS is used, leading to di-brominated byproducts. Purification via column chromatography (silica gel, 10–20% EtOAc/hexane) yields >80% pure product. Alternative solvents like ethyl acetate reduce side reactions but lower yields .

Advanced: How should researchers resolve discrepancies between experimental and theoretical NMR chemical shifts for the trifluoromethyl group?

Theoretical DFT calculations (e.g., B3LYP/6-311+G(d,p)) often predict -NMR shifts within 1–2 ppm of experimental values. Deviations >5 ppm may indicate conformational flexibility or solvent effects. For example, DMSO-d₆ can deshield the -CF₃ group, shifting signals upfield. Cross-validate with -NMR (δ ~125 ppm for CF₃ carbons) .

Advanced: What biological targets are plausible for this compound based on structural analogs, and how can binding assays be designed?

Analogous dinitroaniline derivatives (e.g., N-(3-bromopropyl)-2,6-dinitro-4-(trifluoromethyl)aniline) bind plant α-tubulin, disrupting microtubule assembly. Design competitive binding assays using -labeled colchicine and purified tubulin. Measure IC₅₀ via fluorescence polarization (FP) with FITC-labeled tubulin. Structural modifications (e.g., adding morpholine groups) may enhance protozoan tubulin affinity .

Advanced: How does the electron-withdrawing trifluoromethyl group influence regioselectivity in electrophilic substitution reactions?

The -CF₃ group directs electrophiles (e.g., NO₂) to the meta position due to its strong -I effect. However, steric hindrance from the phenoxy substituent can shift regioselectivity. Computational modeling (Hammett σ constants) predicts activation energies for competing pathways. Experimental validation via nitration (HNO₃/H₂SO₄) shows predominant meta-nitro product formation .

Basic: What storage conditions are recommended to ensure compound stability, and why?

Store at -20°C under inert gas (N₂/Ar) to prevent oxidation of the amine group. Degradation products (e.g., nitroso derivatives) form at >25°C, detectable via HPLC-MS (m/z +16 Da). Use amber vials to avoid photolytic cleavage of the C-F bond .

Advanced: What strategies mitigate byproduct formation during Pd-catalyzed cross-coupling steps in derivative synthesis?

Byproducts arise from ligand degradation or palladium black formation. Use Pd(OAc)₂ with SPhos ligand (2.5 mol%) in degassed DMF to suppress β-hydride elimination. Add molecular sieves (4Å) to scavenge water. For stubborn byproducts (e.g., homocoupling), switch to microwave-assisted conditions (120°C, 20 min) to accelerate kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.